6-fluoro-2H-chromene-3-carboxylic acid
Overview
Description
6-Fluoro-2H-chromene-3-carboxylic acid is a fluorinated derivative of chromene, a class of compounds known for their diverse biological activities. The presence of a fluorine atom at the 6th position enhances its chemical properties, making it a valuable compound in various scientific research fields.
Mechanism of Action
Target of Action
It is known that this compound is a pivotal chiral building block in the pharmaceutical industry .
Mode of Action
A study has shown that optically pure forms of this compound can be produced by the catalysis of two esterases, ests and estr, isolated from geobacillus thermocatenulatus . This enzymatic resolution method represents a significant advantage over chemical resolution methods .
Result of Action
It is known that this compound is a pivotal chiral building block in the pharmaceutical industry , suggesting that it may play a role in the synthesis of various pharmaceutical compounds.
Biochemical Analysis
Biochemical Properties
6-fluoro-2H-chromene-3-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs . The interaction with cytochrome P450 can lead to the inhibition or activation of this enzyme, affecting the metabolism of other compounds. Additionally, this compound can bind to proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, this compound can affect gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis . This compound also impacts cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, leading to changes in their activity . For instance, the binding of this compound to cytochrome P450 can result in the inhibition of this enzyme, affecting the metabolism of other substrates . Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes . These molecular interactions contribute to the overall biochemical and cellular effects of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by factors such as temperature and pH, which can affect its degradation rate . Studies have shown that this compound remains stable under standard laboratory conditions, but its stability decreases at higher temperatures and extreme pH levels . Long-term exposure to this compound can lead to changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate cellular processes such as cell signaling and gene expression . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the accumulation of the compound in tissues and its interaction with critical cellular components .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with metabolic enzymes . It is metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can be further processed by phase II enzymes such as glucuronosyltransferases . These metabolic pathways are crucial for the detoxification and elimination of this compound from the body . Additionally, the compound can influence metabolic flux by altering the activity of key metabolic enzymes, thereby affecting the levels of various metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes by organic anion transporters, facilitating its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . The distribution of this compound within tissues is also influenced by its binding to plasma proteins, which can affect its bioavailability and overall pharmacokinetics .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus and mitochondria, through the presence of targeting signals and post-translational modifications . In the nucleus, this compound can interact with transcription factors, influencing gene expression . In the mitochondria, it can affect mitochondrial function by modulating the activity of mitochondrial enzymes . The subcellular localization of this compound is therefore essential for its biochemical and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-fluoro-2H-chromene-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-hydroxyacetophenone with ethyl fluoroacetate in the presence of a base, followed by cyclization to form the chromene ring .
Industrial Production Methods: Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions include various fluorinated chromene derivatives, which can be further utilized in different applications.
Scientific Research Applications
6-Fluoro-2H-chromene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Comparison with Similar Compounds
- 6-Fluoro-4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde
- 6-Fluoro-2-oxo-2H-chromene-3-carboxylic acid
Comparison: Compared to its analogs, 6-fluoro-2H-chromene-3-carboxylic acid exhibits unique properties due to the specific positioning of the fluorine atom. This positioning influences its reactivity and biological activity, making it distinct from other similar compounds .
Properties
IUPAC Name |
6-fluoro-2H-chromene-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO3/c11-8-1-2-9-6(4-8)3-7(5-14-9)10(12)13/h1-4H,5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQBMPMHJYOSON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=C(O1)C=CC(=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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